molecular formula C12H9N3O B1447243 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile CAS No. 1803581-53-4

2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile

Cat. No.: B1447243
CAS No.: 1803581-53-4
M. Wt: 211.22 g/mol
InChI Key: HKOQKICHRJEKDD-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile is a heterocyclic compound that features both pyridine and phenylamine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxy and amino groups in its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile typically involves the reaction of 2-aminopyridine with 2-hydroxybenzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting hydroxy groups to halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial strains. Research indicates that derivatives of pyridine compounds, including 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile, exhibit potent activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, studies have shown that certain pyridine derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like Amikacin .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli16
S. aureus8
P. aeruginosa32

Antiviral Properties

In the context of viral infections, particularly during the COVID-19 pandemic, there has been a heightened interest in identifying new antiviral agents. Pyridine compounds have been recognized for their potential antiviral activity. For example, derivatives similar to this compound have been screened for their efficacy against SARS-CoV-2, showcasing promising results in inhibiting viral replication .

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated. Research has indicated that pyridine derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A specific study highlighted that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Table 2: Antitumor Activity of Pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundHeLa12
MCF-715
A54910

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in disease pathways. These studies suggest that the compound can effectively bind to active sites of enzymes relevant to bacterial resistance and cancer progression, making it a candidate for further drug development .

In Silico Drug Likeness Studies

The drug-likeness of this compound has been evaluated using various computational models. Parameters such as Lipinski's rule of five indicate that this compound possesses favorable pharmacokinetic properties, including good solubility and permeability . These findings support its potential for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound’s ability to undergo various chemical transformations also allows it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile is unique due to the combination of hydroxy, amino, and nitrile functional groups within a single molecule. This combination allows for a wide range of chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Biological Activity

2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile, with the molecular formula C12H9N3OC_{12}H_9N_3O and a molecular weight of approximately 211.22 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and case studies.

  • Molecular Formula : C12H9N3OC_{12}H_9N_3O
  • Molecular Weight : 211.22 g/mol
  • CAS Number : 1803581-53-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism may involve:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on specific receptors to exert therapeutic effects.

Antimicrobial Activity

Research has shown that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, studies have indicated that this compound demonstrates significant activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects against several cancer cell lines. For example, a study highlighted its effectiveness against breast cancer cells (MCF-7) and lung cancer cells (A549), indicating a potential role in cancer therapy.

Cell Line IC50 Value (µM)
MCF-715
A54920

The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest .

Other Therapeutic Potentials

Beyond antimicrobial and anticancer properties, there are indications that this compound may possess anti-inflammatory and analgesic activities. Research suggests it could modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

Case Studies

  • Antitubercular Activity : A study evaluated the antitubercular potential of related compounds and found promising results for derivatives similar to this compound. These compounds demonstrated inhibitory effects on Mycobacterium tuberculosis, supporting their development as antitubercular agents .
  • In Vivo Studies : Animal model studies have shown that administration of this compound can lead to reduced tumor growth in xenograft models, indicating its potential utility in oncology .

Properties

IUPAC Name

2-(2-hydroxyanilino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-8-9-4-3-7-14-12(9)15-10-5-1-2-6-11(10)16/h1-7,16H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOQKICHRJEKDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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